ALK5/TGF-β Inhibitory Activity: Potency of Downstream Products Derived from 2-Ethynyl-4-methylthiazole
A specific 4-thiazolylimidazole derivative synthesized from 2-Ethynyl-4-methylthiazole demonstrated potent ALK5 inhibitory activity with an IC50 of 8.2 nM in an enzyme assay and an IC50 of 32 nM in a TGF-beta-induced Smad2/3 phosphorylation cell-based assay [1]. While this is a downstream application, it establishes a quantitative benchmark for the compound's utility as a key intermediate. Comparator data for structurally similar building blocks (e.g., 2-bromo-4-methylthiazole or 2-ethynylthiazole) leading to ALK5 inhibitors is not available in the public domain, preventing a direct head-to-head comparison.
| Evidence Dimension | ALK5 (TGF-beta type I receptor) inhibition |
|---|---|
| Target Compound Data | Downstream product IC50 = 8.2 nM (enzyme), 32 nM (cellular) |
| Comparator Or Baseline | Comparator data not available for analogous inhibitors from other building blocks |
| Quantified Difference | Not applicable (insufficient comparator data) |
| Conditions | Enzyme assay and TGF-beta-induced Smad2/3 phosphorylation assay in cells |
Why This Matters
This data validates the compound's role in generating high-potency ALK5 inhibitors, a critical target in fibrosis and oncology, justifying its selection over untested thiazole alternatives.
- [1] Thiazole.com. New explortion of 211940-25-9: ALK5 Inhibitor Synthesis (citing a patent describing IC50 values of a derivative). View Source
